An In-depth Technical Guide to 4-(Chloromethyl)phenyl acetate: Properties, Synthesis, and Applications for Researchers
An In-depth Technical Guide to 4-(Chloromethyl)phenyl acetate: Properties, Synthesis, and Applications for Researchers
For Immediate Release
[City, State] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 4-(Chloromethyl)phenyl acetate. This document provides an in-depth overview of the compound's characteristics, detailed experimental protocols, and its utility in proteomics and as a precursor in pharmaceutical synthesis.
Core Chemical Properties
4-(Chloromethyl)phenyl acetate, a para-substituted aromatic compound, is a versatile reagent in organic synthesis. Its bifunctional nature, possessing both a reactive chloromethyl group and a stable acetate ester, makes it a valuable intermediate for a variety of chemical transformations.
Table 1: Physicochemical Properties of 4-(Chloromethyl)phenyl acetate
| Property | Value | Reference(s) |
| IUPAC Name | [4-(chloromethyl)phenyl] acetate | |
| CAS Number | 39720-27-9 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [2][4] |
| Melting Point | 31.5 °C | [4] |
| Boiling Point | 240 °C (lit.) | [3] |
| Density | 1.201 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.53 (lit.) | [3][5] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [4] |
Table 2: Spectroscopic Data of 4-(Chloromethyl)phenyl acetate
| Spectroscopic Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | Strong C=O stretch (ester) at 1760-1780 cm⁻¹; Aromatic C-H stretch at 3000-3100 cm⁻¹. | [4] |
| ¹H NMR Spectroscopy | Data available from commercial suppliers. | [1] |
| ¹³C NMR Spectroscopy | Data available from commercial suppliers. | [6] |
Synthesis and Reactivity
4-(Chloromethyl)phenyl acetate can be synthesized through several routes, primarily involving the esterification of a chloromethylated phenol or the chloromethylation of phenyl acetate.[4] The presence of the chloromethyl group makes the compound susceptible to nucleophilic substitution reactions, a key feature exploited in its applications.
Experimental Protocol: Synthesis of 4-(Chloromethyl)phenyl acetate
Materials:
-
4-(chloromethyl)phenol
-
Acetic anhydride
-
Pyridine or another suitable base
-
Dichloromethane or other appropriate aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(chloromethyl)phenol in anhydrous dichloromethane.
-
Add a slight excess of pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-(Chloromethyl)phenyl acetate by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Reactivity Profile
The primary mode of reactivity for 4-(Chloromethyl)phenyl acetate is the nucleophilic substitution at the benzylic carbon of the chloromethyl group. This allows for the introduction of a variety of functional groups. The ester group is relatively stable but can be hydrolyzed under acidic or basic conditions.[4]
Applications in Research and Drug Development
The reactivity of the chloromethyl group makes 4-(Chloromethyl)phenyl acetate a valuable tool in proteomics research for the selective labeling of cysteine residues in proteins. It also serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4]
Proteomics Application: Cysteine-Reactive Probe
The thiol group of cysteine residues is a strong nucleophile that can readily react with the electrophilic chloromethyl group of 4-(Chloromethyl)phenyl acetate via an SN2 mechanism. This covalent modification allows for the tagging and subsequent identification of cysteine-containing peptides in proteomics workflows.
References
- 1. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
